molecular formula C12H20O B11944069 (3-Methyl-1-adamantyl)methanol

(3-Methyl-1-adamantyl)methanol

Cat. No.: B11944069
M. Wt: 180.29 g/mol
InChI Key: JMYHSHBMMJZDNA-UHFFFAOYSA-N
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Description

(3-Methyl-1-adamantyl)methanol is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its high thermal stability and lipophilicity. The compound features a hydroxymethyl (-CH2OH) group and a methyl (-CH3) substituent at the 3-position of the adamantane scaffold (Figure 1). Adamantane derivatives are widely studied in medicinal chemistry due to their ability to improve pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability .

For example, adamantyl bromomethyl ketones are common intermediates, which can be further modified with substituents like carboxylic acids or amines under basic conditions .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3-methyl-1-adamantyl)methanol

InChI

InChI=1S/C12H20O/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13/h9-10,13H,2-8H2,1H3

InChI Key

JMYHSHBMMJZDNA-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-adamantyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyl-1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-adamantyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines)

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methyl-1-adamantyl)methanol is primarily related to its structural properties. The rigid adamantane core provides a stable framework that can interact with various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of (3-Methyl-1-adamantyl)methanol with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Adamantane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Methyl (-CH3), hydroxymethyl (-CH2OH) C12H20O 180.28 Moderate lipophilicity; potential bioactivity via hydroxyl interactions -
(3-Aminoadamantan-1-yl)methanol Amino (-NH2), hydroxymethyl C11H19NO 181.28 Enhanced polarity; improved hydrogen bonding; bioactive in PD-L1 inhibition studies
3-(Hydroxymethyl)-1-adamantanol Hydroxymethyl, hydroxyl (-OH) C11H18O2 182.26 High polarity; strong hydrogen bonding; applications in crystal engineering
(3-(Methoxymethyl)adamantan-1-yl)methanol Methoxymethyl (-CH2OCH3) C13H22O2 210.31 Increased lipophilicity; enhanced stability; research use in drug discovery
[3-(Adamantan-1-yl)-1H-pyrazol-5-yl]methanol Pyrazole ring, hydroxymethyl C14H20N2O 232.32 Aromatic interactions; solubility in DMSO/chloroform; used in heterocyclic chemistry

Key Comparisons:

Substituent Effects on Polarity and Solubility: Amino vs. Methyl Groups: The amino substituent in (3-aminoadamantan-1-yl)methanol increases polarity compared to the methyl group in this compound, improving water solubility and hydrogen-bonding capacity . Hydroxyl vs. Methoxy Groups: 3-(Hydroxymethyl)-1-adamantanol exhibits higher polarity due to its hydroxyl group, whereas the methoxymethyl group in (3-(Methoxymethyl)adamantan-1-yl)methanol enhances lipophilicity, favoring membrane permeability .

In contrast, this compound’s bioactivity remains less characterized but may leverage its hydroxyl group for target engagement. Pyrazole-containing derivatives (e.g., [3-(Adamantan-1-yl)-1H-pyrazol-5-yl]methanol) introduce aromaticity, enabling π-π stacking interactions in drug-receptor binding .

Synthetic Flexibility :

  • Halogenated adamantyl ketones (e.g., 1-adamantyl bromomethyl ketone) serve as versatile intermediates for introducing diverse substituents, as shown in . This modularity allows tailored modifications for specific applications.

Thermal and Chemical Stability: Adamantane’s rigid structure confers high thermal stability to all derivatives. However, compounds with electron-withdrawing groups (e.g., -NO2) may exhibit lower stability compared to electron-donating groups (e.g., -OCH3) .

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